molecular formula C10H28N2OSi2 B1265523 1,3-Bis(3-aminopropyl)tetramethyldisiloxane CAS No. 2469-55-8

1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Cat. No.: B1265523
CAS No.: 2469-55-8
M. Wt: 248.51 g/mol
InChI Key: GPXCORHXFPYJEH-UHFFFAOYSA-N
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Properties

IUPAC Name

3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28N2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXCORHXFPYJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCN)O[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044621
Record name 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine
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Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-
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CAS No.

2469-55-8
Record name 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanamine]
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Record name Oxybis((3-aminopropyl)dimethylsilane)
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Record name 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-
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Record name 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine
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Record name 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)bispropylamine
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Preparation Methods

Overview

The most established and efficient method for preparing 1,3-bis(3-aminopropyl)tetramethyldisiloxane involves a three-step process:

  • Hydrosilylation of an N-silylated allylamine with a hydrogendimethylalkoxysilane.
  • Desilylation (removal of the protective trimethylsilyl group) using alcohol.
  • Hydrolysis of the intermediate to yield the final diamine disiloxane compound.

This method is favored for its ability to produce the target compound with high purity, minimal isomer formation, and good yields (typically 70–86%) under relatively mild conditions.

Reaction Details

Step Reagents & Conditions Notes
Hydrosilylation N,N-bis(trimethylsilyl)allylamine (1.0 mol), dimethylethoxysilane (1.0 mol), Pt catalyst (H2PtCl6·6H2O, 4% IPA solution, ~1 wt%), 70 °C, 3 hours dropwise addition, then 1 hour ripening Platinum catalyst facilitates addition of Si-H across the allyl double bond; reaction is done in solventless or aprotic solvents like toluene or xylene.
Desilylation Addition of ethanol or methanol (1–5 equivalents relative to silyl groups), reflux for 1–6 hours, with acid catalyst (e.g., dodecylbenzenesulfonic acid) Alcohol removes trimethylsilyl protective groups; acid catalysis improves reaction rate. Avoids formation of by-products by controlling conditions.
Hydrolysis Addition of water (~10 g), reflux for 2 hours, removal of residual alcohol and trialkylalkoxysilanes by distillation prior to hydrolysis Converts alkoxysilane intermediates to silanol groups, yielding the final diamine disiloxane. Removal of by-products before hydrolysis improves yield and purity.

Representative Experimental Procedure and Yields

Experiment Starting Material(s) Reaction Conditions Yield (%) Purity Notes
A N,N-bis(trimethylsilyl)allylamine (201.5 g), dimethylethoxysilane (104.2 g), Pt catalyst (0.98 g) Hydrosilylation at 70 °C for 3 h + 1 h ripening; desilylation with ethanol (368.5 g) + acid (1.7 g) reflux 6 h; hydrolysis with water reflux 2 h 86 Product free of isomeric 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane by GC analysis
B N-trimethylsilylallylamine (129.3 g), dimethylethoxysilane (104.2 g), Pt catalyst (0.98 g) Hydrosilylation at 70 °C for 3 h + 1 h ripening; desilylation with ethanol (50.7 g) at 50 °C for 1 h; hydrolysis with water reflux 2 h 80 High purity product confirmed by gas chromatography, no isomer detected
C 1,1,3,3-Tetramethyldisiloxane (67.2 g), Pt catalyst (0.15 g), methanol (64 g) Hydrosilylation at 70 °C for 3 h + 1 h ripening; desilylation reflux 1 h; hydrolysis reflux 2 h 71 Significant by-products formed; 7% isomer contamination detected; less efficient than above methods

Catalyst and Ligand Considerations

  • Platinum complexes such as hexachloroplatinic acid hexahydrate (H2PtCl6·6H2O) dissolved in isopropyl alcohol are commonly used catalysts.
  • Ligands may include olefins or siloxane derivatives to improve selectivity.
  • The catalyst loading is typically low (~0.1–1 wt% relative to substrates).
  • Platinum catalysts are expensive and require careful handling to avoid side reactions and isomer formation.

Purification Method

Acid Addition Salt Recrystallization

A critical step to achieve high purity involves purification of crude this compound by forming acid addition salts followed by neutralization:

  • The crude diamine is reacted with an acid (e.g., hydrochloric acid) in an appropriate solvent at room temperature (15–30 °C) to form a crystalline acid addition salt.
  • The acid used should promote crystallization; hydrochloric acid is preferred.
  • Acid is used in at least twice the 3-equivalent molar amount relative to the diamine.
  • The acid addition salt is then neutralized with a base (e.g., sodium hydroxide) at room temperature to liberate the pure diamine.
  • This method yields high purity product in high yield and is scalable for industrial production.

Advantages of Acid Salt Purification

  • Removes residual impurities and isomeric compounds.
  • Simple and reproducible procedure.
  • Avoids complicated chromatographic purification.
  • Suitable for large-scale operations.

Challenges and Solutions

Challenge Cause/Issue Solution/Approach
Formation of isomeric by-products Internal addition during hydrosilylation; incomplete desilylation Use of N-silylated allylamine derivatives; controlled hydrosilylation conditions; acid-catalyzed desilylation
By-product formation during desilylation Equilibration with water/alcohol forming pentamethyldisiloxane derivatives Stepwise deblocking with acid followed by alkali neutralization; removal of by-products before hydrolysis
Expensive catalyst and complex ligands Use of platinum complexes with special ligands Optimization of catalyst amount; use of readily available platinum salts and simple ligands
Low yield due to side reactions Presence of trialkylalkoxysilane by-products during hydrolysis Distillation to remove residual alcohols and by-products before hydrolysis

Summary Table of Preparation Methods

Parameter Method Using N-Silylated Allylamine + Dimethylethoxysilane Method Using 1,1,3,3-Tetramethyldisiloxane + Allylamine Purification by Acid Addition Salt Recrystallization
Catalyst H2PtCl6·6H2O (4% IPA solution), ~1 wt% H2PtCl6·6H2O (4% IPA solution), ~0.15 wt% Not applicable
Reaction Temperature 70 °C (hydrosilylation), reflux (desilylation & hydrolysis) 70–100 °C (hydrosilylation), reflux (desilylation & hydrolysis) Room temperature
Reaction Time (Hydrosilylation) 3 h addition + 1 h ripening 2–3 h addition + 1 h ripening Instantaneous acid salt formation
Yield (%) 80–86 71 (lower due to by-products) High yield purification
By-product Formation Minimal with controlled conditions Significant (7% isomer) Removes impurities
Purity High, free of isomers Lower purity due to isomers High purity achieved
Scalability High Moderate Industrially scalable

Chemical Reactions Analysis

Hydrosilylation and Desilylation

The compound is synthesized via a three-step process :

  • Hydrosilylation : Reacting N-silylated allylamine (e.g., N,N-bis(trimethylsilyl)allylamine) with hydrogendimethylalkoxysilane (e.g., dimethylethoxysilane) in the presence of a platinum catalyst (H2_2PtCl6_6·6H2_2O).

    • Conditions : 70°C, 3-hour reaction time.

    • Mechanism : Terminal addition of Si–H to allylamine’s double bond, avoiding isomer formation .

  • Desilylation : Treating the product with ethanol or methanol to remove trimethylsilyl protective groups.

    • Acid/Base Role : Dodecylbenzenesulfonic acid accelerates desilylation .

    • By-product Management : Distillation removes trialkylalkoxysilane by-products (e.g., trimethylethoxysilane) .

  • Hydrolysis : Adding water to the desilylated product forms the final disiloxane.

    • Conditions : Reflux for 2 hours.

    • Yield : 80–86% after vacuum distillation .

Table 1: Representative Synthesis Parameters

Reactant (mol)CatalystSolventTemperatureYieldPurity (GC)
N,N-bis(TMS)allylamine (1.0)H2_2PtCl6_6 (4%)Ethanol70°C86%>99%
N-TMS-allylamine (1.0)H2_2PtCl6_6 (4%)Methanol70°C84%>99%

Decomposition Pathways

The siloxane bond (–Si–O–Si–) exhibits lability under specific conditions :

  • Acidic Hydrolysis : Cleavage of the siloxane bond releases ethylenediamine and silanol derivatives.

    • Example : Reaction with 17% HCl breaks the bond, forming ethylenediamine and 3-aminopropyldimethylsilanol .

  • Thermal Stability : Prolonged heating above 150°C induces equilibration, yielding by-products like 3-aminopropylpentamethyldisiloxane .

Table 2: Decomposition Products

ConditionMajor ProductsBy-products
17% HCl, refluxEthylenediamine, silanol
150°C, 3 hours3-AminopropylpentamethyldisiloxaneIsomerized disiloxanes

Reactivity with Carbonyl Compounds

The primary amine groups participate in condensation reactions:

  • Iminization : Reacts with aldehydes (e.g., 3-formylsalicylic acid) to form azomethine derivatives.

    • Side Reaction : Competitive siloxane bond cleavage occurs, reducing azomethine yield .

Isomerization Risks

  • Hydrosilylation Selectivity : Non-terminal addition during hydrosilylation produces 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane.

    • Mitigation : Platinum catalysts with olefin ligands suppress isomerization (<1% by GC) .

Stability in Solvents

  • Polar Solvents : Ethanol or methanol promotes desilylation but does not degrade the siloxane backbone under mild conditions .

  • Aprotic Solvents : Toluene or xylene stabilizes the compound during synthesis .

Key Findings

  • The platinum-catalyzed hydrosilylation ensures terminal addition, avoiding isomer contamination .

  • Siloxane bond cleavage dominates under acidic or high-temperature conditions, limiting utility in harsh environments .

  • Competitive decomposition during iminization necessitates careful stoichiometric control .

This compound’s reactivity is pivotal for modifying polymers (e.g., polyimides), but its stability constraints require precise reaction design to minimize siloxane bond degradation .

Scientific Research Applications

Applications in Polymer Chemistry

Curing Agent for Epoxy Resins

One of the primary applications of 1,3-bis(3-aminopropyl)tetramethyldisiloxane is as a curing agent for epoxy molding compounds. These compounds are essential in the production of high-reliability semiconductor devices where thermal and mechanical stability is crucial . The use of this siloxane compound improves the thermal resistance and mechanical properties of the resulting epoxy materials.

Modifier for Polyimides

This compound serves as a modifier for polyimides, which are used in semiconductor insulating films and liquid crystal orientation films. The incorporation of this compound enhances the performance characteristics of polyimides by improving their heat resistance and mechanical strength .

Siloxane-Urea Copolymers

Another significant application is in the preparation of siloxane-urea copolymers from 4,4’-diphenylmethane diisocyanate. These copolymers exhibit improved properties such as enhanced elasticity and durability, making them suitable for various industrial applications .

Environmental Applications

CO2 Capture Technologies

Recent studies have explored the use of this compound in carbon dioxide capture processes. Research indicates that this compound can be utilized in silicone-based processes designed to capture CO2 efficiently, contributing to efforts aimed at reducing greenhouse gas emissions .

Case Studies

Case Study Application Findings
Semiconductor Device ManufacturingCuring agent for epoxy molding compoundsEnhanced thermal stability and mechanical properties; critical for high-reliability devices .
Polyimide ModificationModifier for polyimidesImproved heat resistance and mechanical strength in insulating films .
CO2 CaptureSilicone process for low-cost CO2 captureEffective in capturing CO2 with potential for large-scale application .

Mechanism of Action

The mechanism of action of 1,3-bis(3-aminopropyl)tetramethyldisiloxane involves its ability to form stable silicon-oxygen-silicon linkages. The amino groups on the compound can react with various functional groups, such as isocyanates, to form urea linkages. These reactions result in the formation of stable polymers and copolymers that have unique properties, such as flexibility, thermal stability, and chemical resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is unique due to its specific structure, which allows it to form stable silicon-oxygen-silicon linkages and react with various functional groups to form polymers and copolymers with desirable properties. Its ability to act as a monomer for silicon-modified polyamides and its use in high-reliability semiconductor devices highlight its versatility and importance in both scientific research and industrial applications .

Biological Activity

1,3-Bis(3-aminopropyl)tetramethyldisiloxane (commonly referred to as BAPTDS) is a siloxane compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles recent findings from various studies, highlighting the compound's biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

BAPTDS is characterized by its unique structure that includes a siloxane backbone and amino propyl groups. Its molecular formula is C10H28N2O2Si2C_{10}H_{28}N_{2}O_{2}Si_{2} with a molecular weight of approximately 248.52 g/mol. The compound exhibits both hydrophilic and lipophilic properties due to its dual functional groups, which enhances its interaction with biological membranes.

Antimicrobial Activity

Recent studies have demonstrated that BAPTDS and its derivatives exhibit significant antimicrobial properties against various pathogenic microorganisms. The antibacterial activity has been particularly notable against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of BAPTDS Derivatives

CompoundTarget MicroorganismsZone of Inhibition (mm)MIC (µg/mL)
BAPTDS-Cu ComplexStaphylococcus aureus1825
BAPTDS-Ni ComplexEscherichia coli2020
BAPTDS-Mn ComplexPseudomonas aeruginosa1530
Schiff Base Derived from BAPTDSKlebsiella pneumoniae2215

These results indicate that metal complexes derived from BAPTDS enhance its antimicrobial efficacy, likely due to chelation effects that improve the compound's ability to penetrate microbial cell walls .

Antitumor Activity

BAPTDS has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, with mechanisms involving cell cycle arrest and DNA damage.

Case Study: Antitumor Mechanism of BAPTDS

In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with BAPTDS resulted in:

  • Cell Cycle Arrest : Flow cytometry analysis indicated a significant increase in the G0/G1 phase population, suggesting that BAPTDS effectively halts cell proliferation.
  • Apoptosis Induction : Analysis through annexin V staining demonstrated increased early and late apoptotic cells post-treatment.
  • DNA Interaction : Gel electrophoresis showed that BAPTDS complexes could cleave plasmid DNA in the presence of oxidizing agents, indicating potential as a DNA-targeting agent .

The biological activity of BAPTDS can be attributed to several mechanisms:

  • Metal Ion Coordination : The ability of BAPTDS to form complexes with transition metals enhances its reactivity and biological activity.
  • Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers, disrupting microbial membranes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that BAPTDS may induce oxidative stress in cells, leading to apoptosis .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 1,3-bis(3-aminopropyl)tetramethyldisiloxane?

Methodological Answer:
The compound is typically synthesized via condensation reactions. For example, it can be prepared by reacting this compound (AP0) with anhydrides or aldehydes in polar solvents like DMF under reflux conditions . Characterization involves:

  • NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm the siloxane backbone and amine termini.
  • FTIR to identify N–H stretching (~3300 cm⁻¹) and Si–O–Si vibrations (~1000–1100 cm⁻¹).
  • Elemental analysis for verifying purity.
  • GPC to determine molecular weight in polymeric derivatives .

Basic: How does this compound function as a curing agent in epoxy resins?

Methodological Answer:
The compound acts as a diamine crosslinker in epoxy systems. For instance, in resorcinol-based vitrimers, it reacts with diglycidyl ether of resorcinol (DGRE) at a stoichiometric ratio of 1:1 (epoxy:amine). Adding 10 mol% 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalyzes dynamic siloxane exchange, enabling self-healing . The curing kinetics can be monitored via DSC to optimize gelation temperatures (~120–150°C) and ensure complete crosslinking .

Advanced: How can researchers optimize CO₂ capture performance using this compound-based solvents?

Methodological Answer:
Key parameters include:

  • Temperature : Higher temperatures (e.g., 40–60°C) reduce equilibrium CO₂ absorption but lower viscosity, enhancing mass transfer .
  • Co-solvents : Polar aprotic solvents like NMP improve amine accessibility, increasing absorption capacity by 20–30% .
  • Isotherm analysis : Use gravimetric or volumetric methods to measure CO₂ uptake at varying pressures (0–1 atm). Data fitting with Langmuir models helps identify optimal absorption regimes .

Advanced: How can contradictory data on temperature-dependent CO₂ absorption be resolved?

Methodological Answer:
Conflicting effects of temperature (e.g., reduced equilibrium uptake vs. faster kinetics) require:

  • Time-resolved absorption studies to decouple thermodynamic and kinetic contributions.
  • Arrhenius analysis of absorption rates to quantify activation energies.
  • In situ viscosity measurements (e.g., rheometry) to correlate fluid dynamics with CO₂ diffusion .

Advanced: What strategies enhance the design of dynamic covalent polymers using this compound?

Methodological Answer:

  • Catalyst selection : TBD (10 mol%) accelerates siloxane metathesis, enabling reprocessing at 150°C without mechanical degradation .
  • Dynamic bonds : Incorporate imine or disulfide linkages alongside siloxanes for multi-stimuli responsiveness.
  • Topological design : Use telechelic architectures (e.g., epoxypropoxypropyl-terminated PDMS) to balance flexibility and crosslink density .

Advanced: How is this compound utilized in coordination chemistry?

Methodological Answer:
The compound forms Schiff base ligands for metal complexes (e.g., Ni²⁺, Cu²⁺, Mn³⁺) by reacting with aldehydes like 3,5-di-tert-butyl-2-hydroxybenzaldehyde. Key steps:

  • Ligand synthesis : 1:2 molar ratio of diamine to aldehyde in refluxing ethanol .
  • Metalation : Adjust pH to 8–9 and add metal salts (e.g., Cu(OAc)₂) in methanol.
  • Characterization : X-band EPR and single-crystal XRD reveal geometry and spin states. For Mn³⁺ complexes, HFEPR quantifies zero-field splitting parameters (D ≈ −2.5 cm⁻¹) .

Advanced: How do siloxane spacers compare to alkyl spacers in ligand design?

Methodological Answer:

  • Flexibility : Siloxane spacers (e.g., in Schiff bases) enable larger metal coordination cavities and enhanced hydrophobicity vs. rigid alkyl chains .
  • Self-assembly : Siloxane-based ligands form supramolecular aggregates in nonpolar solvents, as shown by DLS and TEM .
  • Crystallography : XRD of H2L7 (siloxane-based) shows linear trans configurations, whereas alkyl analogs adopt bent conformations .

Advanced: What factors influence the thermal stability of poly(imide-siloxane)s derived from this compound?

Methodological Answer:

  • Siloxane content : Higher PDMS segments (e.g., Mn = 2500 g/mol) reduce Tg (~−50°C) but improve thermal stability (Td₅% ≈ 400°C) .
  • Crosslinking density : Hyperbranched architectures (e.g., using 4,4′,4″-triaminotriphenylmethane) enhance char yield (≥50% at 800°C in N₂) .
  • Analysis : TGA under N₂/O₂ atmospheres quantifies decomposition stages, while DMA assesses viscoelastic transitions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(3-aminopropyl)tetramethyldisiloxane
Reactant of Route 2
Reactant of Route 2
1,3-Bis(3-aminopropyl)tetramethyldisiloxane

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